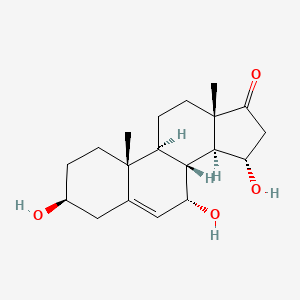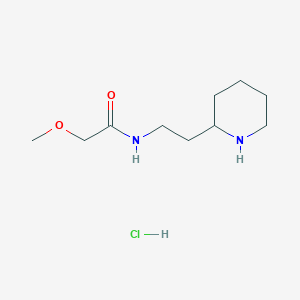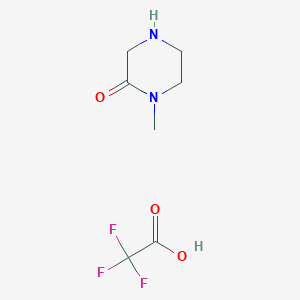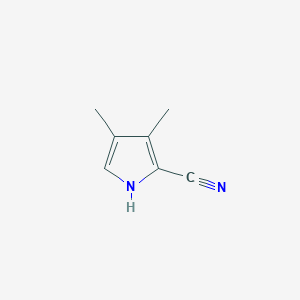
3b,7a,15a-Trihydroxyandrost-5-en-17-one
Vue d'ensemble
Description
3b,7a,15a-Trihydroxyandrost-5-en-17-one is a steroidal compound with the molecular formula C19H28O4. It is characterized by the presence of three hydroxyl groups at the 3β, 7α, and 15α positions on the androst-5-en-17-one backbone. This compound is known for its significant role in various biochemical and pharmaceutical applications.
Applications De Recherche Scientifique
3b,7a,15a-Trihydroxyandrost-5-en-17-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Industry: The compound is utilized in the development of new drugs and therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3b,7a,15a-Trihydroxyandrost-5-en-17-one typically involves the hydroxylation of dehydroepiandrosterone (DHEA). The process includes the use of specific enzymes or chemical reagents to introduce hydroxyl groups at the desired positions. One common method involves the use of Colletotrichum lini, a fungal species, which catalyzes the hydroxylation at the 7α and 15α positions .
Industrial Production Methods
Industrial production of this compound may involve biotechnological processes using microbial cultures or chemical synthesis routes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Bioconversion using microbial cells is often preferred for its specificity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3b,7a,15a-Trihydroxyandrost-5-en-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Hydroxyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Mécanisme D'action
The mechanism of action of 3b,7a,15a-Trihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in binding to receptors and enzymes, influencing various biological activities. The compound’s effects are mediated through its interaction with steroid hormone receptors, modulating gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dehydroepiandrosterone (DHEA): A precursor to 3b,7a,15a-Trihydroxyandrost-5-en-17-one, involved in similar biochemical pathways.
7α,15α-Dihydroxy-DHEA: A derivative with hydroxyl groups at the 7α and 15α positions, used in the synthesis of contraceptives.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and makes it a valuable intermediate in pharmaceutical synthesis. Its ability to interact with multiple molecular targets enhances its versatility in research and therapeutic applications.
Propriétés
IUPAC Name |
(3S,7S,8R,9S,10R,13S,14S,15S)-3,7,15-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-18-5-3-11(20)7-10(18)8-13(21)16-12(18)4-6-19(2)15(23)9-14(22)17(16)19/h8,11-14,16-17,20-22H,3-7,9H2,1-2H3/t11-,12-,13+,14-,16-,17-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEHGIIZAGEILF-NSSDSGNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3C(CC4=O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H](CC4=O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701036209 | |
| Record name | (3beta,7alpha,15alpha)-3,7,15-Trihydroxy-androst-5-en-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2963-69-1 | |
| Record name | 3β,7α,15α-Trihydroxyandrost-5-en-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3beta,7alpha,15alpha)-3,7,15-Trihydroxy-androst-5-en-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,6-Dimethyl-2-(piperidin-3-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1390098.png)
![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)
![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)

![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)
![[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride](/img/structure/B1390107.png)
![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)
![{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride](/img/structure/B1390113.png)
![(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1390114.png)
![5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390116.png)
![N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1390117.png)

